
(R)-4-(2-Bromobenzyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(2-Bromobenzyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing an oxazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The ®-4-(2-Bromobenzyl)oxazolidin-2-one compound is characterized by the presence of a bromobenzyl group attached to the oxazolidinone ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Bromobenzyl)oxazolidin-2-one typically involves the reaction of ®-4-hydroxyoxazolidin-2-one with 2-bromobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the oxazolidinone is replaced by the bromobenzyl group.
Industrial Production Methods
Industrial production of ®-4-(2-Bromobenzyl)oxazolidin-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-Bromobenzyl)oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobenzyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the bromobenzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazolidinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include azido derivatives, nitriles, thiols, alcohols, and various substituted aromatic compounds.
Scientific Research Applications
®-4-(2-Bromobenzyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of ®-4-(2-Bromobenzyl)oxazolidin-2-one depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of chiral centers in target molecules. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromobenzyl group can enhance binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2-Bromobenzyl)oxazolidin-2-one: The enantiomer of the ®-isomer, with similar chemical properties but different biological activities.
4-(2-Chlorobenzyl)oxazolidin-2-one: A similar compound with a chlorobenzyl group instead of a bromobenzyl group, exhibiting different reactivity and applications.
4-(2-Fluorobenzyl)oxazolidin-2-one: Contains a fluorobenzyl group, offering unique properties in medicinal chemistry.
Uniqueness
®-4-(2-Bromobenzyl)oxazolidin-2-one is unique due to its chiral nature and the presence of the bromobenzyl group, which imparts distinct reactivity and binding characteristics. Its ability to serve as a versatile intermediate in various synthetic and research applications sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
(4R)-4-[(2-bromophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10BrNO2/c11-9-4-2-1-3-7(9)5-8-6-14-10(13)12-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
YXYUBNVUCAWSGT-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CC2=CC=CC=C2Br |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


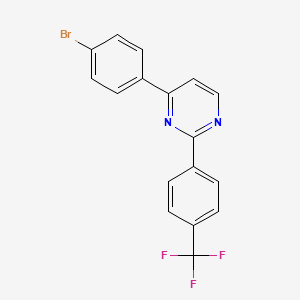
![(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12979975.png)
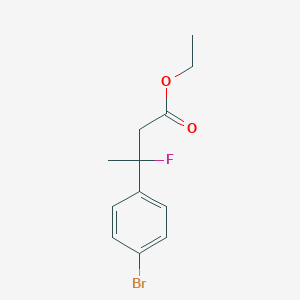


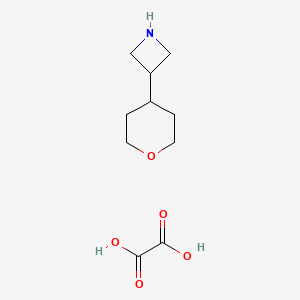
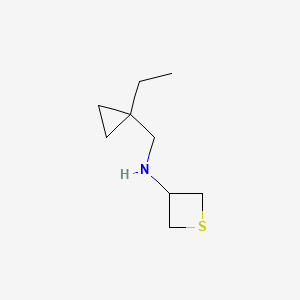
![(S)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12980023.png)

![2-Bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12980031.png)
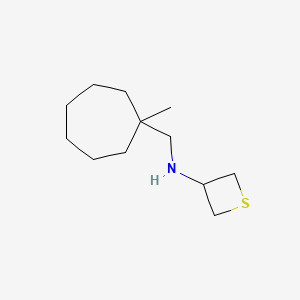
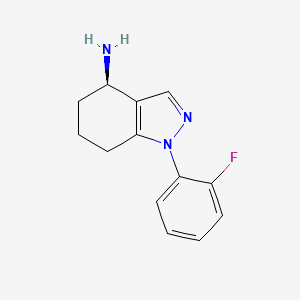
![(R)-2-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine](/img/structure/B12980054.png)
![2-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12980062.png)
